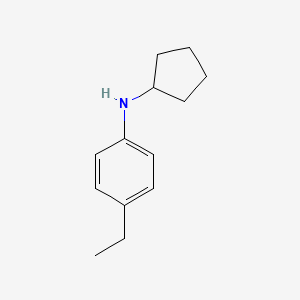

N-cyclopentyl-4-ethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclopentyl-4-ethylaniline |

InChI |

InChI=1S/C13H19N/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h7-10,12,14H,2-6H2,1H3 |

InChI Key |

BNGIMQUNLVTFCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2CCCC2 |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Transformations Involving N Cyclopentyl 4 Ethylaniline

Detailed Reaction Pathways of N-Alkylation

The formation of the C-N bond between the cyclopentyl moiety and the 4-ethylaniline (B1216643) nitrogen atom can proceed through several distinct mechanistic routes. The N-alkylation of anilines is a cornerstone of organic synthesis, and investigations have revealed complex pathways, including radical-mediated processes and direct N-H insertion reactions. organic-chemistry.orgorganic-chemistry.org

While ionic pathways are common, radical mechanisms offer an alternative route for N-alkylation. The formation of N-cyclopentyl-4-ethylaniline could plausibly occur via a radical-mediated C(sp³)-N cross-coupling. In such a scenario, a cyclopentyl radical is generated, which then couples with the 4-ethylaniline nucleophile.

One potential pathway involves the generation of alkyl radicals from corresponding diacyl peroxides, catalyzed by a metal such as copper. organic-chemistry.org Another approach could be a variation of the Friedel-Crafts reaction, where a cyclopentyl radical is introduced to the aniline (B41778) nitrogen. researchgate.net The general steps for a plausible radical-mediated synthesis would involve:

Radical Generation: A cyclopentyl radical is formed from a suitable precursor, such as cyclopentyl peroxide or a related species, often initiated by a catalyst or photoredox conditions.

C-N Coupling: The highly reactive cyclopentyl radical couples with the nitrogen atom of 4-ethylaniline.

Propagation/Termination: The resulting radical intermediate is stabilized, often by abstracting a hydrogen atom to yield the final product and regenerate the catalytic species or by terminating in a non-productive pathway.

These radical pathways are particularly relevant when using less conventional starting materials or under specific catalytic conditions designed to promote homolytic bond cleavage.

A more direct and atom-economical route to this compound is through a metal-catalyzed N-H insertion reaction. This method typically involves the reaction of 4-ethylaniline with a cyclopentyl carbene precursor, such as a diazo compound, in the presence of a transition metal catalyst. nih.gov Catalysts based on rhodium, iron, and iridium are commonly employed for such transformations. iastate.eduacs.orgacs.org

The generally accepted mechanism proceeds as follows:

Catalyst Activation: The transition metal catalyst reacts with the diazo compound (e.g., diazocyclopentane) to form a highly reactive metal-carbene intermediate, with the expulsion of dinitrogen gas. nih.govrsc.org

Nucleophilic Attack: The lone pair of the nitrogen atom in 4-ethylaniline attacks the electrophilic carbene carbon of the metal-carbene complex. This step is often considered rate-determining. iastate.edu This attack can lead to the formation of a metal-bound ylide intermediate. rsc.org

Proton Transfer/Rearrangement: The ylide intermediate then undergoes rearrangement and proton transfer, leading to the cleavage of the N-H bond and the formation of the new C-N bond, releasing the this compound product and regenerating the active catalyst. rsc.org

Regio- and Chemoselectivity: The selectivity of N-H insertion is a critical aspect. In a molecule like 4-ethylaniline, the primary site of reaction is the amine's N-H bond, which is more nucleophilic and acidic than aromatic or aliphatic C-H bonds. Catalysts can be engineered to ensure high chemoselectivity for N-H insertion over competing reactions like cyclopropanation if an olefin were present. nih.gov Studies on heterogeneous rhodium single-atom-site catalysts have shown exceptional chemoselectivity, transforming aniline derivatives with multiple nucleophilic sites into single N-H insertion isomers, avoiding over-functionalization that can occur with homogeneous catalysts like Rh₂(OAc)₄. nih.govescholarship.org The choice of catalyst and ligands is paramount in controlling these outcomes.

Table 1: Catalyst Performance in N-H Insertion Reactions with Anilines

| Catalyst System | Substrate Class | Key Findings & Selectivity | Reference |

|---|---|---|---|

| Fe(TPP)Cl | Aromatic & Aliphatic Amines | Efficient for N-H insertion; electron-donating groups on aniline enhance the reaction rate. Steric hindrance observed with ortho-substituted anilines. | iastate.edu |

| Engineered Myoglobin | Substituted Anilines | Biocatalyst mediates carbene N-H insertion with high turnover. Tolerates both electron-donating and electron-withdrawing groups on the aniline ring. | nih.gov |

| Rh₂(OAc)₄ (Mechanochemical) | Aryldiazoesters & Anilines | Solvent-free process, insensitive to air, with short reaction times. Tolerates a wide variety of functional groups on the aniline. | acs.org |

| Heterogeneous Rh-SA | Anilines & Diazo Esters | High chemoselectivity for mono-N-H insertion, avoiding side products from multiple insertions seen with homogeneous catalysts. | nih.govescholarship.org |

Stereochemical Aspects of Cyclopentyl Moiety Integration in N-Alkylation Reactions

The cyclopentyl group itself is achiral. However, its conformation and the steric hindrance it presents can influence the transition state of the N-alkylation reaction. The cyclopentyl ring is not planar and exists in dynamic conformations, primarily the "envelope" and "twist" forms.

During an Sₙ2-type alkylation of 4-ethylaniline with a cyclopentyl halide, the approach of the electrophile to the nitrogen nucleophile is subject to steric effects. The bulk of the cyclopentyl group can slow reaction kinetics compared to less hindered alkyl groups, often necessitating higher temperatures.

In N-H insertion reactions, the stereochemistry is primarily dictated by the catalyst's chiral environment if an asymmetric catalyst is used. For a non-chiral catalyst, the approach of the aniline to the metal-carbene complex will be influenced by sterics. For instance, studies on iron porphyrin catalyzed insertions show that sterically hindered anilines, such as 2,6-dimethylaniline, can be unreactive. iastate.edu While 4-ethylaniline lacks ortho substituents, the interaction between the cyclopentyl group on the carbene and the ethyl group in the para position of the aniline within the catalyst's binding pocket could subtly influence reaction rates, although this effect is expected to be minimal. More direct stereochemical control would become a major factor if either the aniline or the cyclopentyl group contained a stereocenter.

Kinetic and Thermodynamic Considerations of Key Reaction Steps

Understanding the kinetics and thermodynamics of the N-alkylation provides a quantitative view of the reaction's feasibility and rate. This involves identifying the highest energy barrier (the rate-determining step) and mapping the energy changes along the reaction coordinate.

The rate-determining step (RDS) in the N-alkylation of anilines can vary significantly depending on the specific mechanism and catalytic system.

For N-alkylation via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is used as the alkylating agent, several steps have been proposed as rate-limiting:

Alcohol Dehydrogenation: Some studies using iron-nickel or nickel-based catalysts suggest that the initial dehydrogenation of the alcohol to form an aldehyde intermediate is the RDS. researchgate.netacs.org

Hydride Transfer to Imine: In contrast, work with chromium catalysts and some palladium systems indicates that the final step, the transfer of a hydride from the metal-hydride complex to the imine intermediate, is rate-determining. uni-bayreuth.deresearchgate.net This is supported by Hammett studies showing that electron-withdrawing groups on the aniline accelerate the reaction. uni-bayreuth.de

Imine Coordination: Detailed kinetic studies on an iridium-catalyzed system concluded that the coordination of the imine intermediate to the iridium-hydride catalyst is the RDS, preceding the final reduction. acs.org

For N-H insertion pathways, kinetic studies involving Hammett plots for para-substituted anilines reacting with iron-porphyrin carbene complexes yielded a negative ρ value (-0.66). iastate.edu This indicates that electron-donating groups on the aniline accelerate the reaction, which is consistent with the rate-determining step being the nucleophilic attack of the amine on the electrophilic iron carbene complex. iastate.edu

Table 2: Proposed Rate-Determining Steps (RDS) in Catalytic N-Alkylation of Anilines

| Catalytic System | Proposed RDS | Mechanistic Evidence | Reference |

|---|---|---|---|

| Fe₂Ni₂@CN | C-H activation of benzyl (B1604629) alcohol | Kinetic experiments | researchgate.net |

| Cr-complex/KOtBu | Hydride transfer to the imine | Hammett study (EWG on aniline accelerates rate) | uni-bayreuth.de |

| Bifunctional Iridium Complex | Coordination of imine to Ir-hydride | Kinetic orders, KIE studies, Hammett plot | acs.org |

| Bifunctional Pd/MgO | Hydride transfer from metal to imine | Isotopic and spectroscopic studies | researchgate.net |

| Fe(TPP)Cl (N-H Insertion) | Nucleophilic attack of amine on iron carbene | Hammett study (EDG on aniline accelerates rate) | iastate.edu |

The free energy landscape provides a map of all energetic minima (intermediates) and maxima (transition states) along a reaction pathway. For the synthesis of this compound, computational studies on analogous systems offer valuable insights.

A comprehensive quantum chemical study on heme-catalyzed carbene N-H insertion into aniline revealed a detailed free energy profile. rsc.org The key findings from these calculations include:

The ground state of the relevant heme carbene is a closed-shell singlet. rsc.org

The most favorable reaction pathway involves the initial formation of a metal-bound ylide intermediate after the aniline attacks the heme-carbene. rsc.org

This is followed by a concerted rearrangement and dissociation transition state to form a free enol, which then undergoes water-assisted proton transfer to yield the final N-H insertion product. rsc.org

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is fundamentally dependent on the successful identification and characterization of any transient species, or intermediates, that are formed and consumed during the transformation. For the synthesis of this compound, the nature of these intermediates is entirely contingent on the chosen synthetic pathway. The investigation of these species is often challenging due to their inherent instability and low concentrations in the reaction mixture. nih.gov Modern analytical techniques, particularly in-situ methods like electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for trapping and characterizing these fleeting molecules. nih.gov

Research into the synthesis of N-alkylanilines suggests several plausible mechanistic routes for the formation of this compound, each involving distinct intermediates. These routes include reductive amination, nucleophilic substitution, and various metal-catalyzed cross-coupling reactions.

Reductive Amination Pathway: One of the most common methods for preparing N-alkylated amines is reductive amination. This process would involve the reaction of 4-ethylaniline with cyclopentanone. The reaction proceeds via the initial formation of a hemianilinal intermediate, which rapidly dehydrates to form a crucial imine intermediate (N-(4-ethylphenyl)cyclopentan-1-imine). Under acidic conditions, this imine can be protonated to form a more reactive iminium ion . nih.gov This electrophilic species is then reduced in a subsequent step by a hydride source (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to yield the final this compound. The imine is a key characterizable intermediate, and its presence can often be confirmed by monitoring the reaction mixture using techniques like IR spectroscopy (observation of a C=N stretching frequency) or NMR spectroscopy.

Nucleophilic Substitution Pathway: An alternative synthesis involves the direct alkylation of 4-ethylaniline with a cyclopentyl electrophile, such as cyclopentyl bromide, in an Sₙ2-type reaction. In this mechanism, a base is used to deprotonate the aniline nitrogen, enhancing its nucleophilicity. The resulting anilide anion is a highly reactive intermediate that attacks the electrophilic carbon of the cyclopentyl halide, displacing the bromide and forming the C-N bond. The identification of the anilide itself is difficult due to its high reactivity, but its formation is a critical mechanistic step inferred from kinetic studies and the requirement of a base.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers several metal-catalyzed methods for C-N bond formation, each proceeding through a unique set of organometallic intermediates.

Iron-Catalyzed Reductive Coupling: A potential route could involve the iron-catalyzed reductive coupling of an alkyl halide with a nitroarene, such as 1-ethyl-4-nitrobenzene. scispace.com Mechanistic proposals for this type of reaction suggest the initial reduction of the nitro group to a nitrosoarene intermediate . scispace.com An alkyl radical, generated from the cyclopentyl halide, then attacks the nitrogen atom of the nitrosoarene to forge the C-N bond. Subsequent reduction of this N-alkylated nitroso intermediate furnishes the final amine product. scispace.com

Copper-Catalyzed Chan-Lam Amination: The Chan-Lam amination provides a powerful method for coupling amines with boronic acids. acs.org In a hypothetical synthesis of this compound from 4-ethylaniline and cyclopentylboronic acid, the reaction would be initiated by the coordination of the amine to a Cu(II) salt (e.g., copper(II) acetate). acs.org This is followed by transmetalation with the boronic acid to form a copper(II) intermediate. A key step in the proposed catalytic cycle is the formation of a high-valent Cu(III) complex via disproportionation or oxidation. acs.org This Cu(III) intermediate then undergoes reductive elimination to form the desired C-N bond and a Cu(I) species, which is subsequently re-oxidized to Cu(II) to complete the catalytic cycle. acs.org The direct characterization of these copper intermediates is a significant challenge but is crucial for validating the proposed mechanism.

The following table summarizes the key intermediates proposed in these synthetic pathways and the analytical methods typically employed for their characterization.

Table 1: Proposed Intermediates in the Synthesis of this compound

| Synthetic Route | Proposed Intermediate | Typical Characterization Methods |

|---|---|---|

| Reductive Amination | Imine / Iminium Ion | ESI-MS, NMR (1H, 13C), IR Spectroscopy |

| Nucleophilic Substitution (Sₙ2) | Anilide Anion | Inferred from kinetics; difficult to observe directly |

| Iron-Catalyzed Reductive Coupling | Nitrosoarene Species | In-situ IR, Mass Spectrometry |

| Copper-Catalyzed Chan-Lam Amination | Organocopper(II) and Organocopper(III) Complexes | ESI-MS, EPR Spectroscopy, X-ray Crystallography (of stable analogues) |

While intermediates are transient, the final product, this compound, is stable and has been fully characterized. Spectroscopic analysis of the final product is essential to confirm the success of the transformation. The data obtained from such analyses serve as a crucial reference point when studying the reaction progress and attempting to identify transient species.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Observed Data rsc.org |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.00 (d, 2H, J = 8.4 Hz), 6.55 (d, 2H, J = 8.4 Hz), 3.79-3.73 (m, 1H), 3.52 (brs, 1H), 2.53 (q, 2H, J = 7.6 Hz), 2.06-1.97 (m, 2H), 1.76-1.68 (m, 2H), 1.62-1.54 (m, 2H), 1.45-1.38 (m, 2H), 1.18 (t, 3H, J = 7.6 Hz) |

| 13C{1H} NMR (100 MHz, CDCl3) | δ 146.0, 132.8, 128.6, 113.0, 53.4, 33.7, 28.0, 24.2, 16.1 |

| Appearance | Colorless oil rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and spatial correlations, a complete and unambiguous assignment of all proton and carbon signals in N-cyclopentyl-4-ethylaniline can be achieved.

¹H and ¹³C NMR for Detailed Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its chemical environment. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the distinct electronic environments of the aromatic and aliphatic protons and carbons are clearly resolved.

The ¹H NMR spectrum shows characteristic signals for the aromatic protons, which appear as two distinct doublets due to their para-substitution pattern. rsc.org The protons on the aromatic ring ortho to the amino group (H-2/H-6) are shifted upfield compared to those meta to it (H-3/H-5), a result of the electron-donating nature of the nitrogen atom. The ethyl and cyclopentyl groups also exhibit unique signals. The N-H proton typically appears as a broad singlet. rsc.org

The ¹³C NMR spectrum complements the proton data, providing chemical shifts for each unique carbon atom in the molecule. rsc.org The aromatic carbons show a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The carbon attached to the nitrogen (C-1) is significantly shielded, while the carbon bearing the ethyl group (C-4) is also clearly identifiable. rsc.org The aliphatic carbons of the ethyl and cyclopentyl groups appear in the upfield region of the spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-2, H-6 | 7.00 | d, J = 8.4 Hz | 113.3 |

| H-3, H-5 | 6.55 | d, J = 8.4 Hz | 128.5 |

| N-H | 3.52 | brs | - |

| Cyclopentyl-CH | 3.76 | m | 54.9 |

| Ethyl-CH₂ | 2.53 | q, J = 7.6 Hz | 27.8 |

| Cyclopentyl-CH₂ (adjacent to CH) | 2.01 | m | 33.6 |

| Cyclopentyl-CH₂ | 1.73 | m | 24.1 |

| Cyclopentyl-CH₂ | 1.61 | m | 24.1 |

| Cyclopentyl-CH₂ | 1.46 | m | 33.6 |

| Ethyl-CH₃ | 1.19 | t, J = 8.0 Hz | 15.9 |

| C-1 (C-N) | - | - | 146.0 |

Note: The assignments for the cyclopentyl protons and carbons are based on expected chemical shifts and may require 2D NMR for definitive confirmation. The broad singlet (brs) for the N-H proton may vary in chemical shift and appearance depending on concentration and solvent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all signals and understand the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), within the ethyl group (CH₂ with CH₃), and throughout the cyclopentyl ring's protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton at 7.00 ppm would correlate with the carbon at 113.3 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, regardless of whether they are bonded. This is particularly useful for conformational analysis, such as determining the preferred orientation of the cyclopentyl group relative to the aniline (B41778) ring.

Variable Temperature NMR Studies for Dynamic Processes and Rotational Barriers

The rotation around the C(aryl)-N bond in N-alkylanilines can be restricted, leading to dynamic processes that are observable by NMR. researchgate.net By recording NMR spectra at different temperatures, it is possible to study this rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for the ortho (C-2 and C-6) and meta (C-3 and C-5) carbons might be observed due to the non-symmetrical orientation of the cyclopentyl group relative to the aromatic ring. researchgate.net As the temperature increases, these signals would broaden and eventually coalesce into single peaks as the rotation becomes faster. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with high confidence. For this compound (C₁₃H₁₉N), the expected exact mass of the protonated molecule [M+H]⁺ is 190.1596. Experimental data confirms this with a measured value of 190.1587, validating the molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (in this case, the molecular ion) to produce a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage in amines. wikipedia.org This could lead to the loss of an ethyl radical from the ethyl group attached to the ring, or more significantly, cleavage within the cyclopentyl ring.

Benzylic cleavage: Cleavage of the ethyl group from the aromatic ring to form a stable benzylic cation is a favorable fragmentation pathway.

Loss of the Cyclopentyl Group: The entire cyclopentyl group could be lost, leading to a prominent fragment ion.

Analysis of these fragments helps to piece together the structure of the original molecule, corroborating the findings from NMR spectroscopy. acs.org

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 190 | [C₁₃H₂₀N]⁺ | - |

| 174 | [C₁₂H₁₆N]⁺ | CH₃• |

| 160 | [C₁₁H₁₄N]⁺ | C₂H₅• |

| 120 | [C₈H₁₀N]⁺ | C₅H₉• (Cyclopentyl radical) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com Specific functional groups absorb light at characteristic frequencies, providing a "fingerprint" of the molecule.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, key absorption bands would include:

N-H Stretch: A single, sharp peak around 3400-3300 cm⁻¹ is characteristic of a secondary amine. libretexts.org

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ from the ethyl and cyclopentyl groups.

C=C Aromatic Ring Stretch: Peaks in the 1600-1450 cm⁻¹ region.

C-N Stretch: A strong absorption in the 1340-1250 cm⁻¹ region, typical for aromatic amines. spcmc.ac.in

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. mt.com It would provide complementary information, especially regarding the vibrations of the aromatic ring and the carbon backbone of the aliphatic substituents. The symmetric vibrations of the para-disubstituted ring would be particularly prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.

If a crystal structure were determined, it would provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and its orientation relative to the plane of the aniline ring. Furthermore, X-ray crystallography would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. While no public crystal structure is currently available for this specific compound, analysis of similar structures suggests that such interactions are likely to be present. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Deuterated chloroform |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules like N-cyclopentyl-4-ethylaniline to determine their most stable three-dimensional arrangement. cnr.it This process minimizes the energy of the molecule with respect to the positions of its atoms, providing accurate bond lengths and angles. cnr.it

Following geometry optimization, DFT is used to analyze the electronic structure, which includes the distribution of electrons within the molecule. This analysis helps in understanding properties such as molecular orbital energies (HOMO and LUMO), which are critical for predicting chemical reactivity. For instance, in a study involving a related compound, N-cyclopentyl-4-fluoro-3-methylaniline, DFT calculations were suggested to model electronic effects and predict the regioselectivity of electrophilic substitutions.

In one study, the geometry of this compound and related intermediates and transition states was optimized using the m062x functional. rsc.org This level of theory is known for its accuracy in describing non-covalent interactions, which can be important in complex molecular systems.

Basis Set Selection and Solvation Models in Computational Studies (e.g., SMD solvent model)

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. fiveable.me The selection of a basis set is a trade-off between computational cost and accuracy. mit.edu For this compound, a basis set like 6-31+g(d) has been used in conjunction with the m062x functional for single-point energy calculations. rsc.org This split-valence basis set includes polarization functions (d) on heavy atoms and diffuse functions (+) to better describe the electron distribution, particularly for anions and weak interactions. fiveable.meresearchgate.net Larger basis sets, such as those of triple-zeta quality (e.g., def2-TZVP), offer even greater accuracy. fiveable.megoogle.com

Chemical reactions and molecular properties are often studied in solution. Solvation models are therefore essential to account for the influence of the solvent on the behavior of the solute. The Solvation Model based on Density (SMD) is a universal continuum solvation model that has been applied in studies of this compound. rsc.org In one instance, the SMD model was used with toluene (B28343) as the solvent to calculate single-point energies. rsc.org In another study, the SMD continuum model was used for tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). google.com The use of such models is crucial for obtaining results that can be compared with experimental data, which are typically collected in solution. researchgate.net

Table 1: Basis Sets and Solvation Models Used in Computational Studies

| Methodology Component | Example | Application in this compound Studies |

|---|---|---|

| Basis Set | 6-31+g(d) | Used for single-point energy calculations. rsc.org |

| Basis Set | def2-TZVP | Employed for geometry optimizations. google.com |

| Solvation Model | SMD (Solvation Model based on Density) | Utilized with toluene, THF, or DCM as solvents. rsc.orggoogle.com |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide very high accuracy for energetic and spectroscopic properties. While specific ab initio calculations for this compound are not detailed in the provided results, these methods are generally used to obtain benchmark data for properties like bond dissociation energies, reaction enthalpies, and vibrational frequencies.

For example, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to refine energies and geometries obtained from DFT calculations. researchgate.net Spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can also be predicted with high accuracy, aiding in the interpretation of experimental spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reaction mechanisms.

Transition State Characterization and Activation Energy Determination

A key aspect of studying reaction mechanisms is the identification and characterization of transition states, which are the highest energy points along a reaction pathway. libretexts.org Computational methods can locate these unstable structures and confirm their nature by frequency analysis, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. unimi.it

For reactions involving this compound, computational studies have been used to determine the energies, enthalpies, and free energies of transition states. rsc.org The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated from these values. routledge.com This information is vital for understanding the kinetics and feasibility of a chemical transformation. nist.gov For instance, in the context of a borrowing hydrogen reaction, the free energies of transition states involving a derivative of this compound were calculated to understand the reaction pathway. rsc.org

Reaction Coordinate Analysis and Potential Energy Surface Mapping

The reaction coordinate is the path of lowest energy connecting reactants and products on the potential energy surface (PES). umn.edu A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, including minima corresponding to stable species (reactants, intermediates, and products) and saddle points corresponding to transition states. libretexts.orglibretexts.org

Reaction coordinate analysis involves tracing the energy profile along this path to understand the sequence of bond-making and bond-breaking events. libretexts.org This analysis provides a detailed narrative of the reaction mechanism. While a full PES mapping for a molecule the size of this compound is computationally intensive, analysis along the intrinsic reaction coordinate (IRC) from a transition state can confirm that it connects the intended reactants and products.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The conformational landscape of this compound is primarily dictated by the rotational barrier around the C(aryl)-N bond and the puckering of the cyclopentyl ring. Due to the presence of the bulky cyclopentyl group and the ethyl group on the aniline (B41778) moiety, steric hindrance plays a significant role in determining the preferred spatial arrangement of the molecule.

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the potential energy surface of this compound and identifying its stable conformers. While specific experimental data on this compound is scarce in the literature, insights can be drawn from studies on analogous N-alkylanilines. nih.govrsc.org

The nitrogen atom in N-alkylanilines typically adopts a pyramidal geometry, and the molecule undergoes rapid inversion at the nitrogen center. nih.gov The rotation around the C-N bond is a key conformational process, and its energy barrier is influenced by the nature of the substituents on both the nitrogen and the aromatic ring. rsc.org For this compound, the cyclopentyl group's orientation relative to the ethyl-substituted phenyl ring is a defining feature.

Molecular mechanics calculations can be employed to systematically rotate the C-N bond and the bonds within the cyclopentyl and ethyl groups to map out the potential energy surface. This allows for the identification of low-energy conformers. Subsequently, molecular dynamics simulations can provide insights into the dynamic behavior of these conformers at different temperatures, revealing the flexibility of the molecule and the frequency of transitions between different conformational states.

A hypothetical conformational analysis of this compound would likely reveal that the most stable conformers seek to minimize the steric clash between the cyclopentyl ring and the ortho-hydrogens of the aniline ring. The cyclopentyl ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms, which would further contribute to the complexity of the conformational space.

Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Mechanics

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~30° | 0.00 | Cyclopentyl group twisted away from the phenyl plane to minimize steric hindrance. |

| 2 | ~90° | 1.5 | A higher energy conformer where the cyclopentyl group is more eclipsed with the phenyl ring. |

| 3 | ~150° | 0.2 | Another stable conformer with a different puckering of the cyclopentyl ring. |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues and Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structures. For analogues and derivatives of this compound, QSPR models can be developed to estimate a wide range of properties, such as lipophilicity, solubility, and metabolic stability, without the need for extensive experimental measurements for each new compound.

The development of a robust QSPR model involves several key steps:

Dataset Curation: A dataset of aniline derivatives with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical features.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the target property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Numerous QSPR studies have been conducted on aniline derivatives, providing a solid foundation for developing models for analogues of this compound. nih.govnih.govijlpr.comresearchgate.net These studies have identified several classes of molecular descriptors that are consistently important for predicting the properties of anilines.

For instance, in predicting the lipophilicity (logP) of aniline derivatives, descriptors related to the molecule's surface area, volume, and hydrophobicity, such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume, have been shown to be significant. nih.gov For modeling metabolic properties like N-acetylation, electronic descriptors such as the partial charge on the amine nitrogen and the susceptibility to nucleophilic attack are crucial. nih.gov

Table 2: Relevant Molecular Descriptors for QSPR Modeling of this compound Analogues

| Descriptor Type | Examples | Relevance to Aniline Derivatives | Reference |

| Topological | Connectivity indices, Shape indices | Describe the branching and overall shape of the molecule, which can influence interactions with biological targets. | ijlpr.com |

| Geometrical | van der Waals volume, Solvent accessible surface area | Relate to the size and shape of the molecule, impacting properties like solubility and transport. | nih.govijlpr.com |

| Electronic | Partial atomic charges, Dipole moment, Electrophilicity | Govern electrostatic interactions and reactivity, crucial for understanding metabolic pathways and binding affinities. | nih.gov |

| Physicochemical | LogP, Molar refractivity | Directly relate to properties like lipophilicity and polarizability, which are important for pharmacokinetics. | nih.govijlpr.com |

By leveraging these established principles and descriptor classes, a QSPR model for a series of this compound analogues could be developed. For example, by synthesizing and testing a small, diverse set of derivatives with varying substituents on the phenyl ring or modifications to the N-alkyl group, a predictive model could be constructed to guide the design of new compounds with desired properties.

Chemical Reactivity and Derivatization Strategies

Substitution Reactions on the Aromatic Ring of N-cyclopentyl-4-ethylaniline

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of two electron-donating groups: the N-cyclopentylamino group and the 4-ethyl group.

Directing Effects : The N-cyclopentylamino group is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring. libretexts.orgopenstax.org The ethyl group at the para position is a weak activating group, also directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl group, electrophilic attack is predominantly directed to the positions ortho to the strong N-cyclopentylamino activator (C2 and C6). Steric hindrance from the bulky cyclopentyl group may slightly favor substitution at the C2 position over the C6 position.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst is expected to yield mono- or di-halogenated products at the positions ortho to the amino group. masterorganicchemistry.com Given the ring's high activation, the reaction may proceed rapidly, sometimes even without a catalyst, potentially leading to polysubstitution. openstax.org

Nitration : Direct nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can be problematic for anilines as they are susceptible to oxidation and the strongly acidic conditions can protonate the amine, forming a deactivating anilinium ion. libretexts.org A common strategy to circumvent this is to first protect the amine by converting it into an amide (e.g., an acetanilide), which is a less powerful activator. The amide can then be nitrated, followed by hydrolysis to restore the amine functionality. libretexts.orgopenstax.org

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group onto the ring, typically at the ortho position. masterorganicchemistry.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally not successful with anilines because the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to further reaction. libretexts.orgopenstax.org Similar to nitration, this limitation can be overcome by first converting the amine to an amide.

The table below summarizes potential electrophilic substitution reactions on the this compound ring.

| Reaction Type | Reagents | Potential Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-cyclopentyl-4-ethylaniline |

| Nitration (via amide) | 1. Acetic anhydride 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 2-Nitro-N-cyclopentyl-4-ethylaniline |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid |

| Friedel-Crafts Acylation (via amide) | 1. Acetic anhydride 2. CH₃COCl, AlCl₃ 3. H₃O⁺ | 1-(2-(Cyclopentylamino)-5-ethylphenyl)ethan-1-one |

Reactions Involving the Secondary Amine N-H Bond

The secondary amine in this compound is nucleophilic and can undergo various reactions to form tertiary amines or amides. ncert.nic.in These transformations alter the electronic and steric properties of the nitrogen substituent, which can be a key step in multi-step syntheses.

N-Alkylation : The hydrogen on the secondary amine can be replaced with an alkyl group through reaction with an alkyl halide. libretexts.org This reaction typically proceeds via an Sₙ2 mechanism and may require a base to neutralize the hydrogen halide byproduct. mnstate.edu This converts the secondary amine into a tertiary amine.

N-Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) leads to the formation of an N-substituted amide. ncert.nic.in This acylation is often used as a protective strategy for the amino group, as it reduces its basicity and nucleophilicity. libretexts.org

Reaction with Sulfonyl Chlorides : Secondary amines react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form stable sulfonamides. libretexts.org

Below is a table of representative reactions involving the N-H bond.

| Reaction Type | Reagents | Product Class |

| N-Methylation | CH₃I, K₂CO₃ | Tertiary Amine |

| N-Acetylation | Acetic Anhydride, Pyridine | Amide |

| N-Benzoylation | Benzoyl Chloride, Pyridine | Amide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride, NaOH | Sulfonamide |

Cyclopentyl Ring Modifications and Functionalization

Direct functionalization of the saturated cyclopentyl ring of this compound is challenging due to the inertness of C-H bonds in alkanes. However, modern synthetic methods offer potential pathways.

Strategies could include:

Radical Halogenation : While less selective, free-radical bromination could potentially introduce a bromine atom onto the cyclopentyl ring, which could then be used in subsequent substitution or elimination reactions.

C-H Activation : Advanced transition-metal-catalyzed C-H activation reactions could offer a more controlled way to introduce functional groups, although this would require specific directing groups and catalysts.

Radical Cross-Coupling : Recent advances in catalysis have shown that unactivated alkyl halides, such as cyclopentyl chloride, can participate in radical cross-coupling reactions, suggesting that a functionalized cyclopentyl precursor could be coupled to the aniline (B41778) nitrogen. acs.org

Synthesis from Functionalized Precursors : A more common approach would be to synthesize this compound analogues starting from an already functionalized cyclopentylamine or a cyclopentanone (via reductive amination). Studies on the ring opening of functionalized cyclopentane epoxides with aniline demonstrate a method for creating functionalized cyclopentylamino structures. researchgate.netresearchgate.net

This compound as a Synthetic Building Block for Complex Organic Architectures

The ability to selectively modify this compound at its aromatic ring, its nitrogen center, or its alkyl substituents makes it a valuable starting material for constructing more complex molecules.

By combining the reactions described in section 6.1, various poly-substituted anilines can be synthesized. For example, bromination followed by nitration could yield a bromo-nitro-substituted this compound.

Furthermore, this compound can serve as a precursor for diamines. A common synthetic route involves the nitration of the aromatic ring, followed by the chemical reduction of the resulting nitro group to a primary amine (-NH₂). This would produce a derivative of phenylenediamine, a key structural motif in many polymers and pharmaceuticals. The synthesis of 1,2-diamines can also be achieved through methods like the aminolysis of activated aziridines or the rhodium-catalyzed hydroamination of allylic amines. organic-chemistry.org

Substituted anilines are crucial intermediates in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. This compound can act as a nucleophile in reactions to build heterocyclic rings.

A prominent example is the synthesis of pyrimidine derivatives. Anilines can react with 2,4-dichloropyrimidines in a nucleophilic aromatic substitution (SₙAr) reaction. mdpi.com Typically, the aniline displaces one of the chloride atoms, forming a 2-anilino-4-chloropyrimidine intermediate. This intermediate can then be reacted with another nucleophile to create a disubstituted pyrimidine. Such syntheses are integral to the development of kinase inhibitors and other therapeutic agents. mdpi.com The general reaction involves refluxing the aniline derivative with a substituted dichloropyrimidine, often in a solvent like n-butanol with a catalytic amount of acid. mdpi.com

| Aniline Derivative (Example from Literature) | Pyrimidine Reagent | Resulting Structure Class | Reference |

| Various substituted anilines | 2,4-dichloro-5-fluoropyrimidine | N2, N4-disubstituted pyrimidine-2,4-diamines | mdpi.com |

| Various substituted anilines | 2,4-dichloropyrimidine | 2-Anilino-pyrimidine derivatives | mdpi.com |

The structural features of this compound make it an attractive scaffold for developing chemical libraries for high-throughput screening. A scaffold is a core molecular structure to which various functional groups can be attached to create a collection of related compounds.

The derivatization potential at three distinct regions of the molecule allows for the systematic generation of a large number of analogues:

Aromatic Ring : Electrophilic substitution can introduce a wide array of substituents (halogens, nitro, acyl groups, etc.) at the ortho-positions.

Amine Nitrogen : Alkylation or acylation can modify the steric and electronic properties of the linker to the aromatic core.

Ethyl/Cyclopentyl Groups : While more challenging, functionalization of the alkyl groups can introduce further diversity.

This three-pronged derivatization strategy enables the exploration of a broad chemical space, which is essential in the search for new bioactive molecules and materials. The synthesis of novel indole-thiazolidinone hybrids from different starting materials highlights the general principle of using versatile building blocks to create new scaffolds with potential therapeutic applications. nih.gov

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating N-cyclopentyl-4-ethylaniline from its starting materials, by-products, and other impurities, allowing for precise purity assessment and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is a powerful tool for analyzing substituted anilines. helixchrom.com The method's versatility allows for the separation of compounds with a wide range of polarities. ethernet.edu.et For this compound, a C18 column is typically effective, using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. Detection is commonly achieved using an ultraviolet (UV) detector, as the aniline (B41778) chromophore absorbs UV light. The development of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity and retention for complex mixtures of amine-containing compounds, providing a robust platform for method development. helixchrom.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The choice of column is critical; a fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase, such as SE-54, is often recommended for aniline derivatives. epa.gov Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing molecules like anilines. epa.gov For complex mixtures or to confirm peak identity, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, providing both retention time data and mass spectral information for unambiguous identification. oup.com In research settings, purification is often achieved using column chromatography on silica gel, a foundational chromatographic technique. rsc.org

Below is a table summarizing typical starting conditions for HPLC and GC analysis of this compound, based on established methods for related aniline compounds.

| Parameter | HPLC Conditions | GC Conditions |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | Fused Silica Capillary, SE-54, 30 m x 0.25 mm |

| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium or Hydrogen |

| Flow Rate/Gas Velocity | 1.0 mL/min | ~30 cm/sec |

| Temperature | Ambient or 30-40 °C | Temperature-programmed, e.g., 100 °C to 280 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Injection Volume | 5-20 µL | 1 µL (split/splitless) |

Spectroscopic Monitoring of Reaction Progress (e.g., UV-Vis, in-situ IR, NMR)

Spectroscopic techniques are vital for real-time monitoring of the synthesis of this compound and for the structural elucidation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural confirmation and purity analysis of this compound. rsc.org ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the ethyl group protons, and the protons of the cyclopentyl ring. rsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. rsc.org Quantitative NMR (qNMR) can also be employed for purity assessment without the need for an identical reference standard, by integrating the signal of the analyte against a certified internal standard. conicet.gov.ar

Table of Characteristic NMR Data for this compound rsc.org Solvent: CDCl₃

| Spectrum | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 7.00 (d, 2H) | Aromatic protons ortho to the ethyl group |

| 6.55 (d, 2H) | Aromatic protons ortho to the amino group | |

| 3.79-3.73 (m, 1H) | Cyclopentyl CH attached to nitrogen | |

| 2.53 (q, 2H) | Methylene protons of the ethyl group (-CH₂) | |

| 2.03-1.98 (m, 2H) | Cyclopentyl protons | |

| 1.76-1.70 (m, 2H) | Cyclopentyl protons | |

| 1.63-1.58 (m, 2H) | Cyclopentyl protons | |

| 1.48-1.43 (m, 2H) | Cyclopentyl protons | |

| 1.19 (t, 3H) | Methyl protons of the ethyl group (-CH₃) | |

| ¹³C NMR | 146.0, 132.8, 128.5, 113.3 | Aromatic carbons |

| 54.9 | Cyclopentyl carbon attached to nitrogen | |

| 33.6 | Cyclopentyl carbons | |

| 27.8 | Methylene carbon of the ethyl group | |

| 24.1 | Cyclopentyl carbons |

In-situ Infrared (IR) Spectroscopy: In-situ IR techniques, such as Attenuated Total Reflection (ATR-FTIR) or Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), are exceptionally useful for monitoring reaction kinetics and mechanisms in real-time. nih.govirdg.org In the synthesis of this compound via N-alkylation of 4-ethylaniline (B1216643), in-situ IR can track the consumption of the primary amine (disappearance of N-H stretching bands around 3300-3500 cm⁻¹) and the formation of the secondary amine product (appearance of a new N-H stretch at a lower frequency and changes in the C-N stretching region). sioc-journal.cn This allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sampling and offline analysis. csic.es

Development of Advanced Analytical Methods for Trace Impurity Profiling

Ensuring the safety and quality of chemical compounds requires the identification and quantification of impurities, even at trace levels. Advanced analytical methods are developed to create a comprehensive impurity profile for this compound.

The process involves using highly sensitive and specific hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. conicet.gov.ar This is crucial for detecting and identifying unknown impurities that may arise from starting materials, side reactions (e.g., dialkylation), or degradation. High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. rsc.org

A key area of concern in the analysis of secondary amines is the potential for the formation of N-nitrosamine impurities, which are often potent carcinogens. researchgate.netdgra.de Given the structure of this compound, there is a theoretical risk of forming N-nitroso-N-cyclopentyl-4-ethylaniline under certain conditions (e.g., presence of nitrosating agents). Therefore, a crucial aspect of advanced impurity profiling is the development of specific, ultra-sensitive methods (e.g., LC-MS/MS or GC-MS) to screen for and quantify such genotoxic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels. This proactive screening is a critical component of quality control in modern chemical and pharmaceutical manufacturing. researchgate.net

Future Research Directions

Development of Novel and More Efficient Catalytic Systems for Synthesis

The synthesis of N-alkylanilines is a cornerstone of organic chemistry, and the development of more sustainable and efficient methods remains a priority. rsc.orgrsc.org Future research concerning N-cyclopentyl-4-ethylaniline will undoubtedly focus on advancing the catalytic systems used for its production, moving beyond traditional methods that may involve harsh conditions or stoichiometric reagents.

A significant area of development is the use of earth-abundant, non-precious metal catalysts. rsc.org Systems based on nickel, rsc.org manganese, bohrium.com and cobalt rsc.org are gaining prominence for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" strategy. bohrium.comchemrxiv.orgchemrxiv.org This atom-economical approach utilizes alcohols, such as cyclopentanol, as alkylating agents, with water as the only byproduct, representing a green alternative to using alkyl halides. rsc.orgchemrxiv.org Future work should aim to design and optimize catalysts based on these metals, perhaps supported on metal-organic frameworks (MOFs) rsc.org or other heterogeneous supports, to enhance recyclability and activity for the specific synthesis of this compound from 4-ethylaniline (B1216643) and cyclopentanol.

Alongside base metals, the refinement of noble metal catalysts, such as those based on iridium acs.orgacs.org and ruthenium, rsc.org continues to be a valuable research avenue. Iridium complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in N-alkylation reactions. acs.orgresearchgate.net Research could focus on tailoring the steric and electronic properties of these ligands to achieve higher selectivity and turnover numbers specifically for the cycloalkylation of 4-ethylaniline. The development of catalysts that operate under milder conditions, at lower catalyst loadings, and in more environmentally benign solvents would represent a significant step forward. bohrium.com

| Catalyst Type | Metal | Strategy | Potential Advantages |

| Pincer Complexes | Manganese, Ruthenium | Borrowing Hydrogen | High activity, mild conditions, use of earth-abundant metals. bohrium.comrsc.org |

| NHC Complexes | Iridium, Ruthenium | Borrowing Hydrogen, Direct Alkylation | High efficiency, tunable selectivity through ligand design. acs.orgresearchgate.net |

| MOF-Supported | Cobalt | Borrowing Hydrogen | Heterogeneous, recyclable, excellent selectivity. rsc.org |

| Nanoparticles | Nickel, Copper | Reductive Amination | Effective for flow chemistry, scalable. researchgate.net |

| Phosphine-Free | Tungsten | Borrowing Hydrogen | Use of readily available, in-situ generated catalysts. chemrxiv.orgchemrxiv.org |

Advanced Mechanistic Insights through Isotopic Labeling and Ultrafast Spectroscopy

A thorough understanding of reaction mechanisms is critical for the rational design of improved synthetic protocols. For the synthesis of this compound, particularly via catalytic N-alkylation, several mechanistic questions remain.

Isotopic labeling studies are a powerful tool for elucidating reaction pathways. nih.gov By strategically replacing atoms with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen), researchers can trace the fate of atoms throughout a reaction. For instance, in a borrowing hydrogen mechanism for the synthesis of this compound from 4-ethylaniline and cyclopentanol, deuterium labeling of the alcohol's hydroxyl group or α-carbon could confirm the hydrogen transfer steps. acs.orgacs.org Observing the distribution of deuterium in the product and any intermediates can provide definitive evidence for the proposed catalytic cycle, including the rates of individual steps like alcohol dehydrogenation and imine hydrogenation. acs.orgacs.orgresearchgate.net Such studies have been effectively used to probe the mechanisms of iridium- and nickel-catalyzed N-alkylation reactions and could be instrumental in refining the catalysts for this specific transformation. acs.orgacs.org

Furthermore, the application of advanced spectroscopic techniques can provide real-time snapshots of transient intermediates. Ultrafast spectroscopy, such as femtosecond transient absorption spectroscopy, allows for the direct observation of short-lived excited states and radical intermediates that may be involved in photoredox-catalyzed routes to N-alkylanilines. nih.govannualreviews.orgresearchgate.net While not yet a standard method for thermal catalysis, future research could explore its application to probe catalyst-substrate interactions and the dynamics of bond activation on extremely short timescales, offering unprecedented mechanistic detail. nih.govbohrium.comacs.org This could be particularly relevant if light-assisted synthetic methods, which are gaining traction for C-N bond formation, are developed for this compound. uark.edunih.gov

Exploration of this compound in Supramolecular Chemistry or Advanced Materials Science

The unique structural features of this compound—a moderately bulky, lipophilic N-substituent combined with an ethyl group on the aniline (B41778) ring—make it an interesting candidate for incorporation into larger molecular architectures. Future research should explore its potential as a building block in supramolecular chemistry and advanced materials.

In supramolecular chemistry, N-alkylanilines can be incorporated into larger structures that self-assemble into ordered arrangements like liquid crystals. researchgate.nettu-darmstadt.de For example, 1,3,5-benzenetricarboxamides (BTAs) functionalized with n-alkylaniline sidechains have been shown to form supramolecular lyotropic liquid crystals. tu-darmstadt.de The introduction of the N-cyclopentyl group could influence the packing and stability of such assemblies due to its distinct steric profile compared to linear alkyl chains. Investigating how this compound, when incorporated into such systems, affects the self-assembly process and the properties of the resulting liquid crystalline phases is a promising research direction.

In materials science, N-alkylanilines are precursors to conducting polymers. acs.orgacs.org While polyaniline is the most famous example, polymers derived from N-alkylanilines exhibit different properties, such as improved solubility but generally lower conductivity. The N-cyclopentyl group could impart specific processing characteristics or morphological features to the resulting polymer. Research into the electrochemical or chemical polymerization of this compound and the characterization of the resulting material's conductivity, morphology, and stability would be a novel contribution to the field of conducting polymers. acs.orgacs.org Furthermore, the aniline moiety is a known component in chromophores for optoelectronic applications, and the specific substitution pattern of this compound could be exploited in the design of new dyes or functional materials.

Deeper Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work has become an indispensable tool in modern chemical research. For this compound, a deeper integration of these methodologies holds the key to predictive chemistry, accelerating the discovery of optimal synthetic routes and novel applications.

Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle for the synthesis of this compound. chemrxiv.orgchemrxiv.org Such studies can predict the energies of intermediates and transition states, identify the rate-determining step, and explain the chemo- and regioselectivity of a reaction. acs.org For example, computational studies on tungsten- and iridium-catalyzed N-alkylations have provided detailed mechanistic insights that complement experimental findings. chemrxiv.orgchemrxiv.orgacs.org Future work could use DFT to screen potential new catalysts in silico, predicting their efficacy before committing to laboratory synthesis, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies offer another avenue for predictive modeling. cust.edu.twscielo.org.co By correlating structural descriptors of a series of related aniline derivatives with their observed properties (e.g., reactivity, biological activity, or material performance), predictive models can be built. cust.edu.twnih.gov For this compound, QSAR models could be developed to predict its properties or to design new derivatives with enhanced characteristics. For instance, a model could predict the antioxidant capacity or the binding affinity to a biological target based on electronic and steric parameters, guiding the synthesis of more potent analogues. scielo.org.co The combination of kinetic experiments, spectroscopic analysis, and high-level computational modeling will provide a holistic understanding of the chemistry of this compound, enabling a more predictive and rational approach to its future development. chemrxiv.orgnih.gov

Q & A

(Basic) What are the optimal synthetic routes for N-cyclopentyl-4-ethylaniline, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthetic optimization should begin with evaluating nucleophilic substitution or reductive amination pathways. Key variables include:

- Catalysts: Test palladium-based catalysts for coupling efficiency vs. cost (e.g., Pd/C for hydrogenation) .

- Temperature: Conduct trials at 50–120°C to balance reaction rate and side-product formation.

- Solvent polarity: Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to assess yield and purity.

- Workup: Monitor by TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) .

Data Presentation:

| Condition | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C | 80 | 72 | 92 |

| Nucleophilic Sub. | NaBH₃CN | 60 | 65 | 88 |

(Basic) What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be structured?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for cyclopentyl (δ 1.5–2.0 ppm) and ethyl-aniline (δ 6.5–7.2 ppm aromatic protons) .

- IR Spectroscopy: Confirm N-H stretches (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry: Validate molecular ion [M+H]⁺ with HRMS (theoretical vs. observed <2 ppm error).

- Purity Analysis: Use HPLC with a C18 column (retention time ≥5 min for baseline separation) .

(Advanced) How can researchers design a robust biological activity assay for this compound while minimizing false positives?

Methodological Answer:

- Dose-Response Curves: Test concentrations from 1 nM–100 µM, using triplicate wells and vehicle controls.

- Target Selection: Prioritize receptors/kinases based on structural analogs (e.g., compare with N-(cyclopropylmethyl)-4-fluoro-2-methylaniline’s antimicrobial activity) .

- Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes. Include negative controls (e.g., DMSO-only) to rule out solvent interference .

Example Data:

| Concentration (µM) | Inhibition (%) | SEM |

|---|---|---|

| 10 | 45 | ±3.2 |

| 50 | 78 | ±2.1 |

(Advanced) How should contradictory data in this compound studies (e.g., variable bioactivity across labs) be resolved?

Methodological Answer:

- Replication: Repeat experiments under identical conditions (solvent purity, temperature) .

- Meta-Analysis: Compare with literature data on analogous compounds (e.g., N-benzyl-4-ethylaniline derivatives) to identify trends .

- Error Analysis: Quantify instrument uncertainty (e.g., ±0.5°C for temp-sensitive reactions) and report confidence intervals .

(Advanced) What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with flexible ligand docking to account for cyclopentyl ring conformation .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable).

- QSAR Models: Corporate Hammett constants for substituent effects on aniline reactivity .

(Basic) What variables most significantly impact the yield of this compound synthesis?

Methodological Answer:

- Substrate Ratio: Optimize amine:halide ratio (1:1.2 recommended).

- Catalyst Loading: Test 5–10 mol% for cost-efficacy balance.

- Reaction Time: Monitor via GC-MS; >12 hours often increases side products .

(Advanced) How can researchers integrate findings on this compound with existing literature while addressing gaps?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.